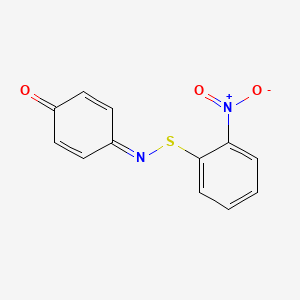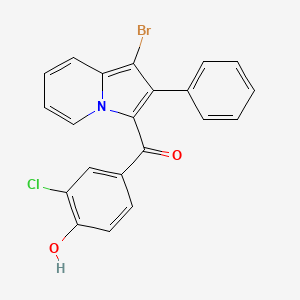![molecular formula C14H16ClNOS B14452964 2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77148-86-8](/img/structure/B14452964.png)
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a methoxyphenyl group and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of pyridine with a methylating agent such as dimethyl sulfate to form 1-methylpyridinium. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the methoxyphenyl group. Finally, the sulfanyl linkage is introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, disrupting their integrity and leading to cell death. It may also inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyridinium chloride: Lacks the methoxyphenyl and sulfanyl groups.
4-Methoxybenzyl chloride: Lacks the pyridinium ion.
Thiophenol: Contains a sulfanyl group but lacks the pyridinium and methoxyphenyl groups.
Uniqueness
2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to its combination of a pyridinium ion, methoxyphenyl group, and sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propriétés
| 77148-86-8 | |
Formule moléculaire |
C14H16ClNOS |
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16NOS.ClH/c1-15-10-4-3-5-14(15)17-11-12-6-8-13(16-2)9-7-12;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YBCZHTCVEACZKA-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1SCC2=CC=C(C=C2)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)

![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
